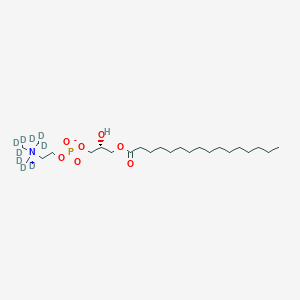
N-Hydroxy Ropinirole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy Ropinirole Hydrochloride is a variant of Ropinirole, which is a non-ergoline dopamine agonist . It is used to treat the symptoms of Parkinson’s disease and Restless Legs Syndrome . The chemical name of ropinirole hydrochloride is 4- [2- (dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one .
Synthesis Analysis
A four-step, three-stage synthesis of the API ropinirole hydrochloride has been developed from a commercially available naphthalene derivative . The new route has half the step-count and twice the overall yield of the current manufacturing process .Molecular Structure Analysis
The molecular formula of N-Hydroxy Ropinirole Hydrochloride is C16H25ClN2O2 . The molecular weight is 312.83 g/mol .Chemical Reactions Analysis
The oxidation behavior of ropinirole hydrochloride was investigated over a wide pH range in aqueous solution at a glassy carbon electrode using cyclic and square-wave voltammetry . The oxidation of the drug is a pH-dependent irreversible process and occurs in two steps .Physical And Chemical Properties Analysis
The molecular weight of N-Hydroxy Ropinirole Hydrochloride is 312.83 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 7 .Aplicaciones Científicas De Investigación
Parkinson’s Disease Treatment
Ropinirole is a non-ergoline dopamine agonist . It is clinically used for the treatment of Parkinson’s disease . The precise mechanism of action of ropinirole as a treatment for Parkinson’s disease is unknown .
Restless Legs Syndrome Treatment
In addition to Parkinson’s disease, ropinirole is also used to treat primary restless legs syndrome . This condition causes an irresistible urge to move the legs, and ropinirole can help alleviate these symptoms.
Drug Stability Research
Ropinirole has been the subject of stability testing in pharmaceutical research . For instance, a study was conducted to elucidate the structure of a new degradant (1,3′-Dimer), generated in the stability testing of ropinirole extended-release tablets .
Drug Delivery System Development
Research has been conducted to develop a Ropinirole-loaded self-Nanoemulsifying Drug Delivery system . This system aims to improve the oral bioavailability of ropinirole, which is limited due to substantial first-pass metabolism .
Mechanistic Study of Drug Degradation
The formation mechanism of the 1,3′-Dimer and its isomer (3,3′-Dimer) in ropinirole has been studied . This research helps understand how ropinirole degrades over time, which is crucial for its storage and use.
Compatibility Study with Other Substances
A compatibility study between ropinirole and lactose was performed . This kind of study is essential to understand how ropinirole interacts with other substances, which can influence its effectiveness and safety.
Safety And Hazards
When handling N-Hydroxy Ropinirole Hydrochloride, it is advised to avoid contact with skin, eyes, and clothing . Ingestion and inhalation should be avoided, and prolonged or repeated exposure should be prevented . Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .
Direcciones Futuras
Ropinirole-loaded self-Nanoemulsifying Drug Delivery system is being developed to reduce the extensive first-pass metabolism associated with Ropinirole . This system can potentially improve the bioavailability and patient compliance and maintain a constant drug level in the blood target tissue by releasing the drug in a zero-order pattern .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Hydroxy Ropinirole Hydrochloride involves the conversion of Ropinirole Hydrochloride to N-Hydroxy Ropinirole Hydrochloride through a series of chemical reactions.", "Starting Materials": [ "Ropinirole Hydrochloride", "Hydroxylamine Hydrochloride", "Sodium Hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Ropinirole Hydrochloride in methanol and add sodium hydroxide to the solution.", "Step 2: Add hydroxylamine hydrochloride to the solution and stir for several hours at room temperature.", "Step 3: Acidify the solution with hydrochloric acid to obtain a precipitate.", "Step 4: Filter the precipitate and wash with water to obtain N-Hydroxy Ropinirole Hydrochloride as a solid product." ] } | |
Número CAS |
1542267-72-0 |
Nombre del producto |
N-Hydroxy Ropinirole Hydrochloride |
Fórmula molecular |
C₁₆H₂₅ClN₂O₂ |
Peso molecular |
312.83 |
Sinónimos |
4-[2-(Dipropylamino)ethyl]-1,3-dihydro-1-hydroxy-2H-indol-2-one Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)






